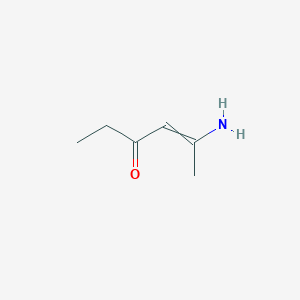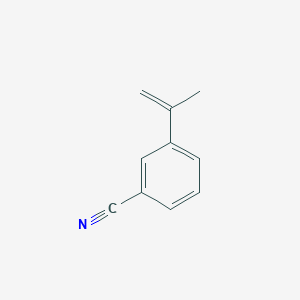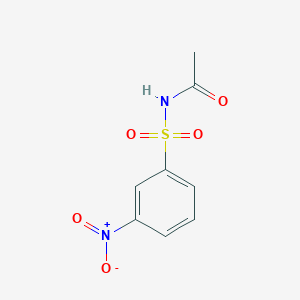
N-(3-nitrophenyl)sulfonylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)sulfonylacetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The compound’s structure consists of a nitro group, an acetyl group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)sulfonylacetamide typically involves the nitration of N-(acetyl)benzenesulfonamide. This can be achieved by treating N-(acetyl)benzenesulfonamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-nitrophenyl)sulfonylacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-Amino-N-(acetyl)benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Hydrolysis: N-(acetyl)benzenesulfonamide and acetic acid.
Applications De Recherche Scientifique
N-(3-nitrophenyl)sulfonylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in the treatment of glaucoma and other diseases.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Mécanisme D'action
The mechanism of action of N-(3-nitrophenyl)sulfonylacetamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in intraocular pressure in the case of glaucoma treatment. The nitro group can also undergo bioreduction in the body, leading to the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrobenzenesulfonamide
- N-(4-Nitrophenyl)acetamide
- 3-Nitrobenzenesulfonamide
Uniqueness
N-(3-nitrophenyl)sulfonylacetamide is unique due to the presence of both nitro and acetyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in chemical synthesis and medicinal chemistry, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C8H8N2O5S |
|---|---|
Poids moléculaire |
244.23 g/mol |
Nom IUPAC |
N-(3-nitrophenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H8N2O5S/c1-6(11)9-16(14,15)8-4-2-3-7(5-8)10(12)13/h2-5H,1H3,(H,9,11) |
Clé InChI |
PJDRHUXQEUVDOV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



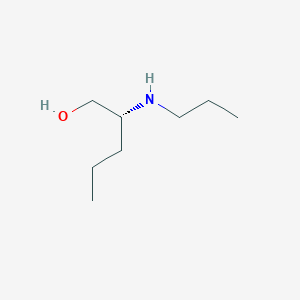

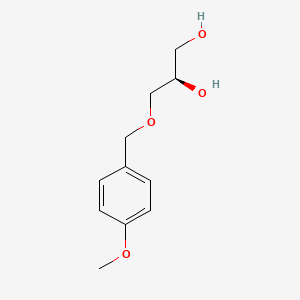


![5-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B8584805.png)

